molecular formula C12H10N4 B2398276 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine CAS No. 1526302-52-2

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine

Cat. No.: B2398276
CAS No.: 1526302-52-2
M. Wt: 210.24
InChI Key: BZYXOSFHDMJPBY-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant biological and chemical properties. The presence of both pyridine and imidazole rings in its structure makes it a versatile scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with α-bromoketones under reflux conditions in the presence of a base . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve solvent-free synthesis techniques to enhance yield and reduce environmental impact. These methods often utilize microwave irradiation or ultrasonic waves to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also modulates signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]quinoline

Uniqueness

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-pyridin-2-ylimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYXOSFHDMJPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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